molecular formula C15H22N4O B6447989 4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2640954-63-6

4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No.: B6447989
CAS No.: 2640954-63-6
M. Wt: 274.36 g/mol
InChI Key: ODOJGSKNUHBYEL-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a bicyclic octahydrocyclopenta[c]pyrrole-linked azetidine moiety at position 2.

Properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-20-14-5-6-16-15(17-14)19-9-13(10-19)18-7-11-3-2-4-12(11)8-18/h5-6,11-13H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJGSKNUHBYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC(C2)N3CC4CCCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and an azetidine moiety linked to an octahydrocyclopenta[c]pyrrole. Its structure is critical for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have explored the anticancer potential of pyrimidine derivatives.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have shown significant inhibition of the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers.
  • Case Study : In a study evaluating various pyrimidine derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .
CompoundCell LineIC50 (µM)
Similar Compound AA5490.440 ± 0.039
Similar Compound BNCI-H197515.629 ± 1.03

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

  • Antibacterial Effects : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

3. Neurological Effects

The potential neuroprotective effects of this compound are under investigation.

  • Mechanism : It is hypothesized that the compound may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • A study published in Pharmaceutical Research highlighted that modifications on the pyrimidine ring can significantly enhance anticancer activity .
  • Another research article focused on the synthesis and evaluation of related compounds, demonstrating that structural variations influence binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 4 Substituent at Position 2/6 Molecular Formula Molecular Weight (g/mol) CAS Number Reference
4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Methoxy (-OCH₃) 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl Not explicitly reported Not reported
4-Ethyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine Ethyl (-CH₂CH₃) 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl C₁₆H₂₄N₄ 272.39 2549044-94-0
2-Chloro-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine Chloro (-Cl) Octahydrocyclopenta[c]pyrrole Not explicitly reported 1551973-51-3

Key Observations

Substituent Effects on Reactivity and Binding The methoxy group in the target compound (electron-donating) may enhance solubility compared to the ethyl group in BE72921 (hydrophobic) . This difference could influence pharmacokinetic properties, such as membrane permeability or metabolic stability.

Positional Isomerism

  • The target compound and BE72921 differ in substituent positions (4-methoxy vs. 6-ethyl), which could lead to distinct steric or electronic environments. For example, a substituent at position 4 in pyrimidine derivatives often impacts DNA/RNA base-pairing or enzyme inhibition profiles.

Role of the Azetidine-Cyclopentapyrrole Moiety The shared 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl group in the target compound and BE72921 suggests a conserved structural motif. Azetidine rings are known for their conformational rigidity, which may enhance target selectivity in drug design .

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